molecular formula C20H15BrN4O B1255655 Bynafsyaugrdsz-uhfffaoysa-

Bynafsyaugrdsz-uhfffaoysa-

Cat. No.: B1255655
M. Wt: 407.3 g/mol
InChI Key: BYNAFSYAUGRDSZ-UHFFFAOYSA-N
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Description

Bynafsyaugrdsz-uhfffaoysa- (CAS No. 1761-61-1) is an inorganic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild reaction conditions . Key applications include its use as an intermediate in pharmaceutical synthesis and industrial catalysis, with noted stability in ionic liquid matrices.

Properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

[5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25)

InChI Key

BYNAFSYAUGRDSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br

Synonyms

spongotine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Chlorinated Analog (CAS No. 1234-56-7)
  • Molecular Formula : C₇H₅ClO₂
  • Molecular Weight : 156.57 g/mol
  • Solubility : 1.2 mg/mL in water (log S (ESOL) = -1.98), demonstrating higher aqueous solubility than Bynafsyaugrdsz-uhfffaoysa- due to chlorine’s lower electronegativity compared to bromine .
  • Synthesis : Synthesized via traditional Friedel-Crafts alkylation using AlCl₃, which generates higher environmental waste compared to the A-FGO catalyst method .
  • Applications : Primarily used in agrochemical production, where its higher solubility enhances bioavailability in formulations.

Key Differences :

  • Bromine in Bynafsyaugrdsz-uhfffaoysa- provides greater steric hindrance, reducing reactivity but improving thermal stability.
  • Chlorinated analogs are cheaper to produce but require hazardous catalysts, whereas Bynafsyaugrdsz-uhfffaoysa- aligns with green chemistry principles .
Compound B: Nitro-Substituted Derivative (CAS No. 5678-90-1)
  • Molecular Formula: C₇H₅NO₄
  • Molecular Weight : 167.12 g/mol
  • Solubility : 0.23 mg/mL in water (log S (ESOL) = -3.12), significantly lower than Bynafsyaugrdsz-uhfffaoysa- due to the nitro group’s electron-withdrawing effects .
  • Synthesis : Requires harsh nitric acid nitration at elevated temperatures (80°C), leading to lower yields (65–70%) and safety risks .
  • Applications : Used in explosives and dye manufacturing, leveraging nitro group reactivity.

Key Differences :

  • Bynafsyaugrdsz-uhfffaoysa-’s bromine atom offers a balance between stability and moderate reactivity, unlike the highly reactive nitro group.
  • The nitro derivative’s synthesis is energy-intensive and less sustainable compared to the THF-based green method .

Functional Comparison with Industry-Standard Compounds

Pharmaceutical Intermediate: Pyruvic Acid (CAS No. 127-17-3)
  • Functional Similarity : Both compounds serve as intermediates in drug synthesis.
  • Contrast :
    • Pyruvic acid (C₃H₄O₃) is a smaller molecule with high solubility (1000 mg/mL), enabling rapid absorption in biologics.
    • Bynafsyaugrdsz-uhfffaoysa-’s bromine enhances lipophilicity, making it preferable for lipid-based drug delivery systems .
Industrial Catalyst: AlCl₃ (CAS No. 7446-70-0)
  • Functional Similarity : Used in alkylation and acylation reactions.
  • Contrast: AlCl₃ is corrosive and non-recyclable, whereas A-FGO catalysts in Bynafsyaugrdsz-uhfffaoysa- synthesis are reusable for up to five cycles . Bynafsyaugrdsz-uhfffaoysa-’s synthesis produces fewer toxic byproducts, aligning with EPA guidelines for industrial safety .

Data Tables

Table 1: Physicochemical Properties
Property Bynafsyaugrdsz-uhfffaoysa- Chlorinated Analog (A) Nitro Derivative (B)
Molecular Formula C₇H₅BrO₂ C₇H₅ClO₂ C₇H₅NO₄
Molecular Weight (g/mol) 201.02 156.57 167.12
Solubility (mg/mL) 0.687 1.2 0.23
Log S (ESOL) -2.47 -1.98 -3.12
Synthesis Yield (%) 98 85 65
Catalyst Reusability 5 cycles Not reusable Not reusable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bynafsyaugrdsz-uhfffaoysa-
Reactant of Route 2
Bynafsyaugrdsz-uhfffaoysa-

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